2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride
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Overview
Description
The compound “2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride” is a benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as difluoromethyl carbinols can be synthesized from the Friedel–Crafts reaction of electron-rich arenes with difluorovinyl arylsulfonates . Another method involves the transformation of simple building blocks into complex molecules bearing a terminal difluoromethyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, difluoromethylation is a common reaction for introducing fluorine atoms into organic molecules . Also, nucleophilic substitution reactions involving halogenoalkanes and ammonia could be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as 2-(chloromethyl)pyridine hydrochloride, are soluble in water, acetone, and ethanol .Scientific Research Applications
Molecular Structure and Spectral Studies
Research has extensively studied the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into its crystalline structure through X-ray crystallography, spectral analysis including (1)H NMR, FT-IR, UV/vis, and DFT calculations. These studies are foundational for understanding the chemical and physical properties of the compound, contributing to its application in various scientific fields (Ghani & Mansour, 2012).
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in preventing the corrosion of metals in acidic environments, highlighting their importance in industrial applications to extend the lifespan of metal components and structures (Khaled, 2003).
Antimicrobial and Antifungal Studies
The synthesis and characterization of 2-chloromethyl-1H-benzimidazole derivatives have revealed their potential in antimicrobial applications. These compounds have been screened for in vitro and microbial activity against a variety of bacterial strains, demonstrating their utility in the development of new antibiotics and antimicrobial agents (Mahalakshmi & Chidambaranathan, 2015).
Synthesis of Novel Compounds
The chemical structure of 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride serves as a foundation for synthesizing a wide range of novel compounds with potential applications in drug discovery and development. For example, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized, showing promise in antiproliferative activity against various human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety And Hazards
The safety and hazards of this compound would likely be similar to those of other benzimidazole derivatives and halogenated compounds. For instance, hydrogen chloride, which could be a byproduct of its synthesis, can cause skin, eye, and respiratory irritation . Hydrochloric acid, another related compound, is corrosive and can cause chemical burns .
properties
IUPAC Name |
2-(chloromethyl)-1-(difluoromethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N2.ClH/c10-5-8-13-6-3-1-2-4-7(6)14(8)9(11)12;/h1-4,9H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLWIVPXSQASPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride | |
CAS RN |
1153151-54-2 |
Source
|
Record name | 2-(chloromethyl)-1-(difluoromethyl)-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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